1-(2-Phenylhydrazinyl)naphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylhydrazinyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,17-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUDDBRPZQRZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 1 2 Phenylhydrazinyl Naphthalen 2 Ol
Classical Condensation Routes for Synthesis
The traditional approach to synthesizing hydrazinyl naphthols often involves the direct condensation reaction between a hydrazine (B178648) derivative and a naphthol compound. The reaction between phenylhydrazine (B124118) and 2-naphthol (B1666908) has been a subject of chemical study to understand the nature of their interaction. rsc.org
The formation of hydrazones, which are structurally related to the target compound, provides insight into typical condensation conditions. For instance, the synthesis of hydrazones from acetyl-naphthols and aromatic hydrazines is often conducted in a solvent such as ethanol (B145695). mdpi.com The process can be facilitated by the addition of a salt like sodium acetate (B1210297), which helps to control the pH and catalyze the reaction. mdpi.com
The reaction typically involves dissolving the naphthol derivative in a suitable solvent, followed by the addition of phenylhydrazine or its corresponding salt (e.g., phenylhydrazine hydrochloride). mdpi.com The mixture is then allowed to react, often with heating, to drive the condensation. The choice of solvent is crucial as it must solubilize the reactants and facilitate the reaction, while also allowing for easy isolation of the product upon completion. Water is sometimes used as a co-solvent in these reactions. mdpi.com
Various catalysts can be employed to enhance the efficiency of condensation reactions involving 2-naphthol. While not all examples lead directly to 1-(2-phenylhydrazinyl)naphthalen-2-ol, they illustrate the types of catalysts effective for similar transformations, such as the synthesis of amidoalkyl naphthols. These reactions often proceed via a multicomponent condensation pathway. scirp.org
Catalysts for these reactions can be broadly classified as Lewis acids or Brønsted acids. scirp.org Examples include:
Cerium(IV) sulfate (B86663) scirp.org
Montmorillonite K10 clay scirp.orgresearchgate.net
Iodine scirp.org
Cation-exchange resins scirp.orgresearchgate.net
Fe(HSO₄)₃ scirp.org
Sulfamic acid scirp.orgresearchgate.net
Silica-supported perchloric acid (HClO₄/SiO₂) scirp.org
Heteropolyacids such as H₃+xPMo₁₂-xVxO₄₀ researchgate.net
These catalysts facilitate the reaction by activating either the aldehyde (in related multicomponent reactions) or the naphthol, thereby promoting the nucleophilic attack. scirp.org In some cases, advanced catalytic systems like chiral N,N′-dioxide–scandium(III) complexes have been used for asymmetric reactions on 2-naphthols, indicating a broad scope for catalytic development in this area. nih.gov
Table 1: Catalytic Approaches in Condensation Reactions Involving 2-Naphthol
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Lewis Acid | Ce(SO₄)₂ | Multicomponent Condensation | scirp.org |
| Clay Catalyst | Montmorillonite K10 | Multicomponent Condensation | scirp.orgresearchgate.net |
| Halogen | Iodine | Multicomponent Condensation | scirp.org |
| Solid Acid | Cation-Exchange Resins | Multicomponent Condensation | scirp.orgresearchgate.net |
| Brønsted Acid | Sulfamic Acid | Multicomponent Condensation | scirp.orgresearchgate.net |
| Metal Complex | N,N′-dioxide–Sc(OTf)₃ | Asymmetric Hydroxylation | nih.gov |
| Heteropolyacid | H₅PMo₁₀V₂O₄₀ | Multicomponent Condensation | researchgate.net |
Electrochemical Synthesis Pathways and Reaction Mechanisms
Electrochemical methods offer a modern alternative for synthesizing naphthol derivatives, providing advantages such as high efficiency and mild reaction conditions, often avoiding the need for toxic reagents. doi.org The electrochemical synthesis of this compound can be achieved through the anodic oxidation of phenylhydrazine in the presence of 2-naphthol. doi.org
The core of the electrochemical process is the oxidation of phenylhydrazine at the anode surface. doi.org This oxidation generates reactive intermediates. Studies on phenylhydrazine oxidation have identified several potential species, including the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. nih.gov In the electrochemical context, the oxidation of phenylhydrazine is an irreversible process that initiates the subsequent chemical reaction. doi.org
Electrochemical oxidation of phenylhydrazine at the anode. doi.org
A chemical reaction between the oxidized phenylhydrazine and 2-naphthol. doi.org
Subsequent air oxidation to form the final product. doi.org
The reaction between the oxidized phenylhydrazine and 2-naphthol is characterized as a Michael-type addition reaction. doi.org The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net In this specific electrochemical synthesis, 2-naphthol serves as the nucleophile, attacking the electro-generated intermediate from phenylhydrazine. doi.org This pathway successfully yields new naphthol derivatives with good efficiency. doi.org The synthesis is typically conducted in a mixed solvent system, such as acetonitrile (B52724) and a buffer solution, within an undivided electrochemical cell using a carbon electrode. doi.org
Table 2: Electrochemical Synthesis of this compound Derivative (P2)
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reactants | Phenylhydrazine (0.25 mmol), 2-Naphthol (0.25 mmol) | doi.org |
| Solvent System | Acetonitrile / Sodium Acetate 0.15 M (30/70 v/v) | doi.org |
| pH | 2.42 | doi.org |
| Cell Type | Undivided Cell | doi.org |
| Electrolysis Method | Controlled Potential Coulometry | doi.org |
| Termination Condition | >95% decrease in current | doi.org |
| Final Solution Color | Orange | doi.org |
Green Chemistry Approaches to Synthesis
Green chemistry principles focus on developing environmentally benign chemical processes. Several strategies applicable to the synthesis of 2-naphthol derivatives align with these principles.
One major approach is the use of environmentally friendly and recyclable catalysts. Biodegradable catalysts like tannic acid have been used for one-pot multicomponent syntheses of aminoalkyl and amidoalkyl naphthols. orientjchem.org Similarly, recyclable magnetic nanocatalysts, such as Fe₃O₄@nano-cellulose/TiCl, have been employed for one-pot condensations involving 2-naphthol under solvent-free conditions. nih.gov The use of recyclable heteropolyacids also represents a green catalytic approach. researchgate.net
Solvent-free reaction conditions are another cornerstone of green chemistry. "Grindstone chemistry," a mechanochemical method, allows for reactions to occur in the solid state by grinding the reactants together, often with a catalytic amount of a substance, thereby eliminating the need for bulk solvents. orientjchem.org The use of recyclable ionic liquids that can act as both the solvent and the catalyst also presents a greener alternative to traditional volatile organic solvents. rsc.org
Furthermore, the electrochemical synthesis described previously is itself considered a green method. doi.org It operates under mild conditions, often at room temperature, and avoids the use of hazardous and toxic reagents and solvents, thus minimizing chemical waste. doi.orgresearchgate.net
Purification and Isolation Techniques in Academic Synthesis
The purification of this compound and its analogues in an academic setting generally involves a combination of techniques, including filtration, washing, recrystallization, and chromatography. The choice and sequence of these methods are pivotal for obtaining the compound in high purity.
Following the synthesis, the initial workup often involves the filtration of the crude product from the reaction mixture. This is a straightforward method to separate the solid product from the liquid reaction medium. The filtered solid, or crude product, is then typically washed with various solvents to remove soluble impurities. For instance, in the synthesis of related naphthalen-2-ol derivatives, washing the precipitate with ethanol is a common practice. researchgate.net
Recrystallization is a powerful technique for purifying solid organic compounds and is frequently the method of choice for compounds like this compound. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures. For related azo dyes derived from 2-naphthol, solvents such as ethanol and glacial acetic acid have been successfully used for recrystallization. sphinxsai.comnih.gov The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Column chromatography is another indispensable purification technique, particularly when recrystallization is ineffective or for separating complex mixtures. In the purification of aminophenol compounds, which share structural similarities with the target compound, column chromatography is often utilized. researchgate.net For nitrogen-containing organic compounds, such as amines, specialized column media like amine-functionalized silica (B1680970) may be used to achieve better separation. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for effective separation. The polarity of the solvents is carefully selected to ensure differential partitioning of the target compound and impurities as they pass through the column.
The table below summarizes the common purification techniques applicable to this compound, based on methodologies reported for analogous compounds.
| Technique | Description | Typical Solvents/Materials | Purpose |
| Filtration | Separation of the solid crude product from the liquid reaction mixture. | Not applicable | Initial isolation of the crude product. |
| Washing | Rinsing the crude product with a solvent in which impurities are soluble. | Ethanol, Water | Removal of soluble impurities from the crude solid. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Glacial Acetic Acid | High-level purification of the solid compound. |
| Column Chromatography | Separation of compounds based on their differential adsorption onto a stationary phase. | Silica Gel, Amine-functionalized Silica, Hexane/Ethyl Acetate mixtures | Separation of complex mixtures and purification to high purity. |
This table is a generalized representation based on techniques used for structurally similar compounds.
The effectiveness of the purification process is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC), which allows for a quick assessment of the purity of the fractions collected during column chromatography or the final product after recrystallization. The final, purified this compound is then characterized using various spectroscopic methods to confirm its identity and purity.
Chemical Reactivity and Transformation Pathways of 1 2 Phenylhydrazinyl Naphthalen 2 Ol
Cyclization Reactions and Heterocyclic Compound Formation
Cyclization reactions represent a significant pathway in the chemistry of phenylhydrazine-substituted naphthols, leading to the formation of novel heterocyclic structures. These transformations often involve the participation of both the hydrazine (B178648) and hydroxyl groups.
A key transformation of this structural motif involves its oxidative cyclization to yield fused heterocyclic systems. Research has shown that the related hydrazone, (E)-1-[(2-Phenylhydrazono)methyl]naphthalen-2-ol, which is formed by the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with phenylhydrazine (B124118), undergoes oxidative cyclization to produce novel naphthooxadiazine derivatives. mdpi.comresearchgate.net When treated with an oxidizing agent such as iodobenzene (B50100) diacetate in a solvent like dichloromethane, this precursor yields 3-phenyl-3H-naphtho[1,2-e] mdpi.comresearchgate.netnih.govoxadiazine. mdpi.comresearchgate.net This reaction demonstrates a powerful method for constructing complex, polycyclic heterocyclic frameworks from relatively simple starting materials.
Table 1: Oxidative Cyclization of (E)-1-[(2-Phenylhydrazono)methyl]naphthalen-2-ol
| Reactant | Oxidizing Agent | Solvent | Product | Yield | Reference |
| (E)-1-[(2-Phenylhydrazono)methyl]naphthalen-2-ol | Iodobenzene diacetate | Dichloromethane | 3-Phenyl-3H-naphtho[1,2-e] mdpi.comresearchgate.netnih.govoxadiazine | 11% | mdpi.comresearchgate.net |
Proposed Intermediates and Reaction Mechanisms (e.g., o-Naphthoquinone Azomethides)
The mechanism for the formation of naphthooxadiazine is believed to proceed through highly reactive intermediates. mdpi.comresearchgate.net The proposed pathway begins with the interaction of the hydrazine's secondary amino group with the oxidizing agent (iodobenzene diacetate), leading to the formation of an organoiodo complex after eliminating acetic acid. mdpi.com Subsequent elimination of iodobenzene and another molecule of acetic acid generates a crucial intermediate: an o-naphthoquinone azomethide. mdpi.com This transient species then undergoes a conjugated 6π-electrocyclization reaction to form the final, stable naphthooxadiazine product. mdpi.comresearchgate.net The structure of the resulting compound has been confirmed using various spectroscopic methods, including 1D and 2D NMR, HRMS, IR, and UV-VIS spectroscopy. mdpi.com
Role as a Versatile Building Block in Complex Organic Synthesis
The structural framework of 1-(2-Phenylhydrazinyl)naphthalen-2-ol and its derivatives makes it a versatile building block in organic synthesis. nih.gov Its ability to undergo cyclization reactions to form complex heterocycles like naphthooxadiazines is a primary example of its utility. mdpi.comresearchgate.net The presence of multiple reaction sites—the naphthalene (B1677914) ring, the hydroxyl group, and the two nitrogen atoms of the hydrazine chain—allows for a wide range of chemical modifications. This adaptability enables chemists to use this compound as a scaffold to construct diverse and complex molecular architectures, which is particularly valuable in medicinal chemistry and materials science where novel molecular frameworks are constantly sought. nih.gov The pyrazole (B372694) ring system, which can be formed from hydrazine derivatives, is another example of an important heterocyclic building block in pharmaceutical chemistry. ekb.eg
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring System
The naphthalene ring system is susceptible to substitution reactions, with its reactivity pattern influenced by the existing substituents.
Electrophilic Substitution: Naphthalene is generally more reactive towards electrophiles than benzene. libretexts.org Substitution can occur at the C1 (α) or C2 (β) positions, with the α-position being kinetically favored due to the formation of a more stable carbocation intermediate. libretexts.orgwordpress.com In this compound, the ring is activated by two powerful electron-donating groups: the hydroxyl (-OH) at position 2 and the phenylhydrazinyl (-NHNHPh) at position 1.
The -OH group at C2 is an ortho-, para-director, activating positions 1 and 3.
The -NHNHPh group at C1 is also an ortho-, para-director, activating positions 2 and 4.
Given that positions 1 and 2 are already substituted, electrophilic attack is strongly directed towards positions 3 and 4. The combined activating effects of both groups make the naphthalene core highly susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the electron-rich naphthalene ring of this compound is generally unfavorable. organic-chemistry.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group, neither of which are inherent to the parent molecule. organic-chemistry.orglibretexts.org Therefore, reactions involving the displacement of a hydrogen or other group on the aromatic ring by a nucleophile are not a characteristic transformation pathway for this compound under standard conditions. youtube.comchemguide.co.uk
Hydrazine Moiety Reactivity: Further Functionalization and Derivatization
The hydrazine moiety (-NHNHPh) is a key center for reactivity, offering numerous possibilities for further functionalization. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic. This allows for a variety of derivatization reactions:
Condensation with Carbonyls: The hydrazine group can readily react with aldehydes and ketones in the presence of an acid catalyst to form the corresponding hydrazones. researchgate.netresearchgate.net This is a common and efficient method for creating new C-N bonds and extending the molecular structure.
Acylation and Sulfonylation: The nitrogen atoms can be acylated by reacting with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form stable amide or sulfonamide derivatives. This functionalization can significantly alter the electronic properties and biological activity of the molecule.
Alkylation: The hydrazine nitrogens can also be alkylated, although controlling the extent of alkylation can be challenging. organic-chemistry.org
These reactions highlight the hydrazine group's role as a versatile handle for introducing a wide range of functional groups, thereby enabling the synthesis of a diverse library of derivatives from the parent compound. scirp.orgbeilstein-journals.org
Tautomerism and Conformational Analysis
Investigation of Keto-Enol Tautomerism within the Naphthol System
Tautomers are constitutional isomers that readily interconvert, often involving the migration of a proton. masterorganicchemistry.comopenstax.org In the context of the naphthol system within 1-(2-Phenylhydrazinyl)naphthalen-2-ol, a keto-enol tautomerism can be considered. The naphthalen-2-ol portion of the molecule represents the 'enol' form, characterized by a hydroxyl group attached to a carbon-carbon double bond within the aromatic system.
The corresponding 'keto' tautomer would be formed by the migration of the hydroxyl proton to the adjacent carbon atom (C1), with a concurrent shift of the C=C double bond to a C=O bond. This equilibrium between the keto and enol forms is a fundamental concept in organic chemistry. libretexts.orglibretexts.org Generally, for simple monocarbonyl compounds, the keto form is significantly more stable and predominates at equilibrium. openstax.org However, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. openstax.org In the case of the naphthol system, the high stability of the aromatic ring strongly favors the enol (naphthol) form.
The interconversion can be catalyzed by both acids and bases. openstax.org
Acid catalysis: Involves protonation of the carbonyl oxygen (in the keto form) or the hydroxyl oxygen (in the enol form), followed by deprotonation at the alpha-carbon or protonation at the alpha-carbon, respectively. libretexts.orglibretexts.org
Base catalysis: Proceeds through the formation of a resonance-stabilized enolate ion, which can then be protonated at either the oxygen to form the enol or the carbon to revert to the keto form. openstax.org
For asymmetrical ketones, multiple enol forms can exist, with stability often dictated by the degree of substitution on the double bond or by conjugation effects. libretexts.orglibretexts.org
Azo-Hydrazone Tautomeric Equilibria
A more significant and extensively studied tautomerism in this class of compounds is the azo-hydrazone equilibrium. nih.govnih.gov this compound is more accurately described as the hydrazone tautomer in a dynamic equilibrium with its azo tautomer, 1-phenylazo-2-naphthol. This prototropic tautomerism involves an intramolecular proton transfer from the hydroxyl oxygen to one of the azo nitrogen atoms. nih.gov
The two predominant forms in this equilibrium are:
Azo form (Enol-azo): Features a -N=N- double bond (azo group) and a hydroxyl (-OH) group on the naphthalene (B1677914) ring.
Hydrazone form (Keto-hydrazone): Characterized by a C=O double bond (quinone-like structure) on the naphthalene ring and a -NH-NH- single bond (hydrazone group).
This equilibrium is critical as the two tautomers possess different physicochemical and technical properties. nih.govnih.gov The balance between these two forms is sensitive to environmental factors. nih.gov
The distribution between the azo and hydrazone tautomers is markedly influenced by the polarity of the solvent. researchgate.netnitrkl.ac.in Studies on the closely related compound Sudan I (1-phenylazo-2-naphthol) show that the equilibrium shifts depending on the solvent's properties. nitrkl.ac.in
Generally, increasing the solvent polarity favors the hydrazone form. researchgate.netnitrkl.ac.in The hydrazone tautomer is more polar than the azo tautomer, and thus it is better stabilized by polar solvents. In highly nonpolar solvents like hexane, both the azo and hydrazone forms can contribute almost equally to the equilibrium mixture. nitrkl.ac.in However, in polar and hydrogen-bonding solvents, the stability of the hydrazone form increases significantly. nitrkl.ac.in For instance, in solvents like DMF and DMSO, which have high hydrogen bond accepting abilities, the azo form can become the predominant species. nih.gov
The effect of different solvents on the tautomeric equilibrium can be summarized as follows:
| Solvent Type | Predominant Tautomer | Rationale |
| Nonpolar (e.g., Hexane) | Mixture of Azo and Hydrazone | Minimal differential stabilization. nitrkl.ac.in |
| Polar Protic (e.g., Alcohols) | Hydrazone | Stabilization of the more polar hydrazone form through hydrogen bonding. researchgate.netnitrkl.ac.in |
| Polar Aprotic (e.g., DMSO, DMF) | Azo | Strong hydrogen bond acceptor solvents interact with the hydroxyl proton, favoring the azo form. nih.govresearchgate.net |
This table is generated based on findings for the closely related compound Sudan I, which exhibits the same tautomeric equilibrium.
The pH of the solution is another critical factor that can shift the azo-hydrazone equilibrium. researchgate.net pH titration experiments on related dye molecules demonstrate that the relative concentrations of the azo and hydrazone tautomers are pH-dependent. rsc.org While the hydrazone form is often dominant under conventional conditions, changes in acidity or alkalinity can alter the balance. rsc.org In strong or weak acidic and alkaline conditions, an equilibrium between the azo and hydrazone tautomers is observed. rsc.org The specific response to pH can be complex and depends on the protonation or deprotonation of different sites on the molecule, including the hydroxyl group and the nitrogen atoms.
Conformational Isomerism and Stability
Conformational isomerism in this compound arises from the rotation around single bonds, such as the C-N and N-N bonds. This rotation can lead to different spatial arrangements of the phenyl and naphthyl rings relative to each other. The stability of these conformers is influenced by steric hindrance between the bulky aromatic groups. researchgate.net
While specific studies on the rotational energy barriers for this compound are not detailed in the provided results, analysis of related 1,8-disubstituted naphthalenes shows that steric repulsion can lead to significant structural deformation and high energy barriers for interconversion between conformers. researchgate.net In the case of this compound, the planarity of the molecule is favored by the conjugated system and the intramolecular hydrogen bond, but steric clashes can force the rings out of plane. The most stable conformation will be a compromise that minimizes steric repulsion while maximizing electronic stabilization from conjugation and hydrogen bonding.
Intramolecular Hydrogen Bonding and its Role in Tautomer Stability
A strong intramolecular hydrogen bond plays a crucial role in the structure and stability of both the azo and hydrazone tautomers. nih.gov This hydrogen bond forms a six-membered quasi-aromatic ring, which adds significant stability. nih.gov
In the azo tautomer , the hydrogen bond exists between the hydrogen of the hydroxyl group (O-H) and one of the nitrogen atoms of the azo group (O-H···N). nih.gov
In the hydrazone tautomer , the bond is formed between the hydrogen of the hydrazone group (N-H) and the oxygen of the carbonyl group (N-H···O).
Coordination Chemistry and Metal Complexation
Ligand Properties of 1-(2-Phenylhydrazinyl)naphthalen-2-ol
The ability of this compound to form metal complexes is dictated by its inherent structural and electronic properties. As a chelating agent, it possesses multiple donor atoms that can coordinate to a single central metal ion.
The primary binding sites in this compound for metal coordination are the oxygen atom of the phenolic hydroxyl (-OH) group and the nitrogen atoms of the hydrazinyl (-NH-NH-) moiety. researchgate.net The deprotonation of the phenolic group creates an anionic oxygen donor, which forms a strong covalent bond with the metal ion. iosrjournals.org Simultaneously, the lone pairs of electrons on the hydrazinyl nitrogen atoms make them effective neutral donor sites. researchgate.netnih.gov Spectroscopic studies, such as FT-IR, confirm coordination by showing shifts in the characteristic bands of these groups upon complexation. uobaghdad.edu.iq
This compound and its derivatives typically act as bidentate or tridentate ligands. nih.govuobaghdad.edu.iq In its most common bidentate mode, it coordinates to a metal ion through the phenolic oxygen and one of the hydrazinyl nitrogen atoms, forming a stable chelate ring. researchgate.netiosrjournals.orguobaghdad.edu.iq This bidentate behavior has been observed in complexes with several transition metals. uobaghdad.edu.iq Depending on the metal ion, its oxidation state, and the reaction conditions, the ligand can exhibit other chelation modes. For instance, related hydrazone ligands can behave as monobasic bidentate, monobasic tridentate (involving another donor atom from the ligand backbone), or even dibasic tridentate ligands. nih.gov
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
The general procedure involves dissolving the ligand and a metal salt, such as an acetate (B1210297) or nitrate (B79036) salt of the desired metal, in a solvent like ethanol (B145695) or methanol. iosrjournals.orgmdpi.com The reaction mixture is then typically heated under reflux to facilitate the complexation process. nih.gov The resulting solid metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed, and dried. mdpi.comnih.gov
The stoichiometry of the resulting complexes is frequently found to be in a 1:2 metal-to-ligand ratio (M:L), particularly for divalent metal ions like Cu(II), Ni(II), and Co(II). iosrjournals.org This leads to the formation of general formulas such as [M(L)₂] or [M(L)₂·nH₂O], where coordinated water molecules may also be present. iosrjournals.orguobaghdad.edu.iq However, 1:1 molar ratio complexes have also been reported. nih.gov
Based on electronic spectra and magnetic moment measurements, various geometries have been proposed for these complexes. Octahedral geometry is common, especially for complexes with a 1:2 stoichiometry where water molecules or other co-ligands can occupy the remaining coordination sites. researchgate.netiosrjournals.org Other geometries, such as tetrahedral for some Ni(II) complexes and square planar for Pd(II) and certain Cu(II) complexes, have also been identified, highlighting the influence of the central metal ion. nih.govuobaghdad.edu.iq
Table 1: Proposed Geometries of Transition Metal Complexes with Related Naphthol-based Ligands
| Metal Ion | Proposed Geometry | Source(s) |
|---|---|---|
| Ni(II) | Octahedral, Tetrahedral | iosrjournals.orguobaghdad.edu.iq |
| Cu(II) | Octahedral, Square Planar | iosrjournals.orgnih.gov |
| Co(II) | Octahedral | iosrjournals.org |
| Fe(III) | Octahedral | uobaghdad.edu.iq |
| Pd(II) | Square Planar | uobaghdad.edu.iq |
This table is generated based on data for structurally related ligands.
The nature of the central metal ion significantly influences the stoichiometry, geometry, and stability of the resulting complex. The preferred coordination number and geometry of the metal ion (e.g., four-coordinate square planar for Pd(II), or six-coordinate octahedral for Co(II)) dictates the structure of the complex formed. nih.govuobaghdad.edu.iq The electronic configuration of the metal ion affects the ligand field strength and the magnetic properties of the complex. researchgate.net For instance, studies on related ligands show that iron(II) complexes can exhibit spin-crossover behavior, where the spin state of the metal ion is sensitive to factors like temperature and the specific nature of the ligand. researchgate.net
Structural Elucidation of Metal Complexes
A variety of analytical and spectroscopic techniques are employed to determine the structure and properties of the synthesized metal complexes. These methods provide detailed insights into the coordination environment around the metal ion.
Key characterization techniques include:
Elemental Analysis: Confirms the empirical formula and the metal-to-ligand stoichiometry of the complex. mdpi.com
Molar Conductivity Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. iosrjournals.orgmdpi.com
Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like phenolic -OH and -C=N) upon complexation. The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds further confirms coordination. uobaghdad.edu.iq
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry of the coordination sphere. nih.govuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can confirm the coordination of the ligand, as protons near the binding sites (e.g., OH and NH protons) often show a downfield shift or disappear upon complexation with the metal ion. mdpi.com
Magnetic Susceptibility Measurements: Helps to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral or between tetrahedral and square planar geometries). iosrjournals.orgnih.gov
Thermal Analysis (TGA/DSC): Investigates the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules. nih.govuobaghdad.edu.iq
These combined techniques allow for a comprehensive structural characterization of the metal complexes formed with this compound.
X-ray Crystallography Studies
While specific X-ray crystallography data for metal complexes of this compound were not found, extensive studies have been conducted on the closely related and tautomeric 1-phenylazo-2-naphthol metal complexes. These studies provide significant insight into the structural aspects of coordination.
A notable study successfully determined the crystallographic structures of bis-1-(phenylazo)-2-naphtholatenickel(II) and bis-1-(2,4-xylylazo)-2-naphtholatecopper(II) complexes. researchgate.netresearchgate.net These investigations revealed that the stability of the crystal structures is significantly influenced by supramolecular interactions, including centroid–centroid π-stacking and C-H···π hydrogen interactions. researchgate.netresearchgate.net
In another study, two new palladium(II) complexes, bis[1-(2-methoxyphenylazo)-2-naphthoxy]palladium(II) and bis[1-(3-methoxyphenylazo)-2-naphthoxy]palladium(II), were synthesized and their molecular structures were elucidated using X-ray crystallography. ijpsjournal.com Both complexes were found to exhibit a square-planar geometry. ijpsjournal.com
The following table summarizes key crystallographic parameters for a representative nickel(II) complex with a ligand analogous to 1-phenylazo-2-naphthol.
Table 1: Selected Crystallographic Data for a Nickel(II) Complex
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₂H₂₂N₄NiO₂ |
| Formula Weight | 565.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.321(3) |
| b (Å) | 11.456(4) |
| c (Å) | 21.543(8) |
| β (°) | 98.45(3) |
| Volume (ų) | 2522.1(15) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.488 |
Data sourced from a study on a similar azo dye complex.
Magnetic Susceptibility and Molar Conductivity Studies
Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a transition metal complex, which in turn provides information about the oxidation state and electron configuration of the metal center. researchgate.net Paramagnetic compounds, which possess unpaired electrons, are drawn into a magnetic field, whereas diamagnetic compounds, with all electrons paired, are weakly repelled. uomustansiriyah.edu.iq The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and compared to theoretical spin-only values to elucidate the geometry and spin state of the complex. researchgate.netuomustansiriyah.edu.iq
Molar conductivity measurements are employed to determine the electrolytic nature of metal complexes in solution. scirp.org The data helps in ascertaining whether the ligands are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Non-electrolytic complexes exhibit low molar conductivity values, indicating that the anions are coordinated within the inner coordination sphere. In contrast, higher molar conductivity values suggest the presence of ionic species in solution. scirp.org For instance, a study on certain Schiff base complexes of Mn(II) and Fe(II) reported low molar conductance values of 14.58 and 12.65 Ω⁻¹·cm²·mol⁻¹, respectively, indicating their non-electrolyte nature. scirp.org
While these techniques are fundamental in characterizing coordination compounds, specific experimental magnetic susceptibility and molar conductivity data for metal complexes of this compound or its tautomer were not available in the reviewed literature. However, studies on related azo dye complexes, such as those with substituted phenylazo-6-aminouracils, have utilized magnetic moment values to successfully propose octahedral or square planar geometries for Co(II), Ni(II), and Cu(II) complexes. nih.gov
Theoretical Aspects of Metal-Ligand Interactions
Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable in understanding the intricacies of metal-ligand interactions in coordination complexes.
DFT Studies on Electronic Structure of Complexes
DFT calculations have been widely employed to elucidate the molecular and electronic structures of metal complexes with ligands related to this compound. For instance, DFT studies on metal complexes of 1-(4-nitrophenylazo)-2-naphthol have been used to theoretically determine the molecular structures of the ligand and its metal complexes. researchgate.net
In a comprehensive study, DFT/B3LYP calculations with full geometry optimizations were performed on 1-phenylazo-2-naphthol and its metal complexes with Ni(II), Pd(II), Pt(II), Cu(II), and Ag(I). ijpsjournal.com These calculations predicted a square planar geometry for the M(II) metal ions with a distorted azo ligand. ijpsjournal.com The study also highlighted that large HOMO-LUMO gaps are calculated for all optimized structures, suggesting good chemical stability. ijpsjournal.com
Furthermore, a comparative study using Raman spectroscopy and DFT calculations on nickel(II) and copper(II) complexes of 1-phenylazo-2-naphthol and a related derivative helped in understanding the molecular interactions and assigning vibrational spectra. researchgate.netresearchgate.net These theoretical models allowed for an analysis of the packing forces by revealing charge accumulation in specific molecular regions. researchgate.netresearchgate.net
Molecular Orbital Analysis of Metal-Ligand Bonding
Molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding between the metal center and the ligand. The interaction involves the donation of electron density from the ligand's occupied orbitals to the metal's vacant orbitals (ligand-to-metal charge transfer, LMCT) and potentially back-donation from the metal's occupied d-orbitals to the ligand's vacant antibonding orbitals (metal-to-ligand charge transfer, MLCT).
In complexes of 1-phenylazo-2-naphthol, the highest occupied molecular orbital (HOMO) is typically localized on the ligand, specifically on the azo group and the naphthol ring, while the lowest unoccupied molecular orbital (LUMO) can have significant metal character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the electronic properties and reactivity of the complex.
Theoretical studies on palladium(II) complexes of substituted (1-phenylazo)-2-naphthol have used Time-Dependent DFT (TD-DFT) to simulate their UV-Vis spectra. ijpsjournal.com The analysis of the electronic transitions provides insight into the nature of the molecular orbitals involved. For example, the main absorption bands in one of the palladium complexes were assigned to a mixture of LMCT and ligand-ligand charge transfer (LLCT), as well as π-π* intraligand charge transfer (ILCT) transitions. ijpsjournal.com In another isomer, the major peak was attributed to MLCT and LLCT transitions. ijpsjournal.com This indicates a significant mixing of metal and ligand orbitals, highlighting the covalent character of the metal-ligand bond.
The following table lists the chemical compounds mentioned in this article.
Advanced Spectroscopic Investigations and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-(2-Phenylhydrazinyl)naphthalen-2-ol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. Furthermore, two-dimensional (2D) NMR techniques offer insights into the connectivity and spatial relationships between different atoms.
Elucidation of Tautomeric Forms and Dynamic Exchange
This compound predominantly exists as its more stable tautomer, 1-phenylazo-2-naphthol. This compound exhibits a fascinating azo-hydrazone tautomerism, where it is in equilibrium between the azo form (1-(phenylazo)naphthalen-2-ol) and the hydrazone form (1-(2-phenylhydrazono)-1,2-dihydronaphthalen-2-one). nitrkl.ac.inconscientiabeam.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of any substituents. nitrkl.ac.inresearchgate.net
The ¹H NMR spectrum of 1-phenylazo-2-naphthol displays characteristic signals for both tautomers. The azo form exhibits a signal for the hydroxyl proton (O-H), while the hydrazone form shows a signal for the N-H proton. The chemical shifts of the aromatic protons in the phenyl and naphthyl rings also differ between the two forms, allowing for their identification and quantification. The dynamic exchange between these tautomers can be studied using variable-temperature NMR, where changes in the spectra can provide information on the thermodynamics and kinetics of the tautomerization process. researchgate.net
¹H NMR Spectral Data of 1-phenylazo-2-naphthol (Tautomeric Mixture)
| Proton | Chemical Shift (δ, ppm) - Azo Form (Anticipated) | Chemical Shift (δ, ppm) - Hydrazone Form (Anticipated) | Multiplicity |
|---|---|---|---|
| Aromatic Protons (Naphthyl & Phenyl) | ~6.8 - 8.5 | ~6.7 - 8.3 | m |
| OH (Azo) | ~12.0 - 16.0 (intramolecular H-bond) | - | s (broad) |
| NH (Hydrazone) | - | ~14.0 - 16.0 (intramolecular H-bond) | s (broad) |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the OH and NH signals is due to chemical exchange and hydrogen bonding.
The ¹³C NMR spectrum further supports the existence of the tautomeric equilibrium. The carbonyl carbon (C=O) of the hydrazone form is a key indicator, typically appearing in the downfield region of the spectrum (around 170-190 ppm). In contrast, the C-O carbon of the azo form resonates at a higher field. The chemical shifts of the other aromatic carbons also provide a fingerprint for each tautomer.
¹³C NMR Spectral Data of 1-phenylazo-2-naphthol (Tautomeric Mixture)
| Carbon | Chemical Shift (δ, ppm) - Azo Form (Anticipated) | Chemical Shift (δ, ppm) - Hydrazone Form (Anticipated) |
|---|---|---|
| C=O (Hydrazone) | - | ~170 - 190 |
| C-O (Azo) | ~150 - 165 | - |
| Aromatic Carbons | ~110 - 150 | ~110 - 150 |
Note: The chemical shifts are approximate and serve as a general guide.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals of each tautomer.
COSY spectra would reveal the coupling between adjacent protons within the phenyl and naphthyl rings of each tautomer. youtube.comsdsu.eduharvard.edu
HSQC spectra would correlate the proton signals directly to their attached carbon atoms, aiding in the assignment of the carbon skeleton. youtube.comsdsu.eduharvard.edu
HMBC spectra would show long-range correlations (2-3 bonds) between protons and carbons, which is particularly useful for identifying quaternary carbons and for connecting the phenyl and naphthyl fragments through the azo/hydrazone linkage. youtube.comsdsu.eduharvard.edu
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound and is particularly useful for identifying the key functional groups involved in the azo-hydrazone tautomerism. conscientiabeam.com
Vibrational Analysis of Key Functional Groups (O-H, N-H, C=N)
The FT-IR spectrum of 1-phenylazo-2-naphthol exhibits characteristic absorption bands that help to distinguish between the azo and hydrazone tautomers.
O-H Stretching: The azo form shows a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. This broadening is indicative of hydrogen bonding.
N-H Stretching: The hydrazone form displays an N-H stretching vibration, typically in the range of 3100-3500 cm⁻¹. The presence of this band is a strong indicator of the hydrazone tautomer.
C=N Stretching: The C=N stretching vibration of the hydrazone tautomer is expected to appear in the region of 1600-1650 cm⁻¹.
N=N Stretching: The azo linkage (N=N) of the azo tautomer gives rise to a weak to medium absorption band around 1400-1450 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the C=O stretching vibration of the quinone-like ring in the hydrazone form is typically observed around 1650-1680 cm⁻¹.
Characteristic FT-IR Absorption Bands
| Functional Group | Tautomer | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Azo | Stretching | 3200-3600 (broad) |
| N-H | Hydrazone | Stretching | 3100-3500 |
| C=O | Hydrazone | Stretching | 1650-1680 |
| C=N | Hydrazone | Stretching | 1600-1650 |
| N=N | Azo | Stretching | 1400-1450 |
Source: Adapted from various spectroscopic data sources. nist.gov
Detection of Hydrogen Bonding Patterns
The broad nature of the O-H and N-H stretching bands in the FT-IR spectrum is a clear indication of hydrogen bonding. In the case of 1-phenylazo-2-naphthol, strong intramolecular hydrogen bonding is expected in both the azo (O-H···N) and hydrazone (N-H···O) forms. This intramolecular hydrogen bonding contributes to the stability of the planar conformations of the molecule. The position and shape of these bands can be influenced by the solvent, providing further insights into the intermolecular interactions with the solvent molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying the electronic transitions within this compound and is particularly effective for investigating the azo-hydrazone tautomeric equilibrium. conscientiabeam.combohrium.comresearchgate.net The azo and hydrazone forms have distinct chromophores, leading to different absorption maxima (λ_max) in the UV-Vis spectrum.
The azo tautomer typically exhibits an absorption band at a shorter wavelength (around 420 nm), attributed to the π→π* transition of the azo group. The hydrazone tautomer, with its more extended conjugated system, shows an absorption band at a longer wavelength (around 480-500 nm), corresponding to a π→π* transition. nitrkl.ac.in
The position of the tautomeric equilibrium is highly dependent on the solvent polarity. In non-polar solvents, both forms can coexist in significant amounts. nitrkl.ac.in In polar solvents, the equilibrium often shifts towards the more polar hydrazone form, resulting in an increase in the intensity of the longer-wavelength absorption band. nitrkl.ac.inresearchgate.net This solvatochromism makes UV-Vis spectroscopy a powerful tool for quantitatively assessing the ratio of the two tautomers in different environments. nitrkl.ac.in
UV-Vis Absorption Maxima for Tautomers of 1-phenylazo-2-naphthol
| Tautomer | Chromophore | Approximate λ_max (nm) | Solvent Dependence |
|---|---|---|---|
| Azo | -N=N- | ~420 | Less sensitive to solvent polarity |
| Hydrazone | -C=N-NH- | ~480-500 | Shifts to longer wavelength in polar solvents |
Source: Adapted from various spectroscopic studies. nitrkl.ac.inconscientiabeam.comresearchgate.net
Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of the 1-phenylazo-2-naphthol tautomer is characterized by distinct bands in the ultraviolet and visible regions. These absorptions are attributed to various electronic transitions within the molecule's chromophoric system, which includes the phenyl, azo, and naphthol moieties. The principal electronic transitions observed are π → π* and n → π* transitions.
The high-energy absorption bands are generally assigned to π → π* transitions within the aromatic rings (phenyl and naphthyl groups). The lower-energy, longer-wavelength absorption band, which is responsible for the compound's color, is typically attributed to the n → π* transition of the azo group, as well as intramolecular charge transfer (ICT) transitions. The ICT character arises from the electron-donating hydroxyl group (-OH) and the electron-withdrawing azo group (-N=N-) on the naphthalene (B1677914) ring.
| Transition Type | Typical Wavelength Range (nm) | Chromophore |
| π → π | 200-350 | Phenyl and Naphthyl rings |
| n → π / ICT | 400-500 | Azo group and overall conjugated system |
This table provides a generalized overview of the electronic transitions based on typical spectroscopic data for azo-naphthol compounds.
Solvatochromic and pH-Dependent Spectral Changes
The electronic spectrum of this compound and its azo tautomer exhibits significant sensitivity to the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima.
In nonpolar solvents, the compound typically shows absorption spectra characteristic of the azo form. However, in polar solvents, the equilibrium may shift towards the hydrazone tautomer, which can lead to the appearance of new absorption bands or shifts in existing ones. Generally, a bathochromic shift (to longer wavelengths) is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. This positive solvatochromism is a common feature of dyes with intramolecular charge transfer character.
The absorption spectrum is also highly dependent on the pH of the solution. In acidic media, the nitrogen atom of the azo group can be protonated, leading to a significant change in the electronic structure and a consequent shift in the absorption maximum. In alkaline solutions, the hydroxyl group of the naphthol moiety can be deprotonated to form a phenolate (B1203915) ion. This increases the electron-donating ability of the substituent, enhancing the intramolecular charge transfer and causing a pronounced bathochromic shift. This acidochromism makes the compound a potential candidate for use as a pH indicator. The existence of an azo-hydrazone tautomerism is a key factor in these spectral changes, with the equilibrium being influenced by both solvent and pH. nih.gov
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, which exists in tautomeric equilibrium with 1-phenylazo-2-naphthol, the molecular formula is C₁₆H₁₂N₂O, corresponding to a molecular weight of approximately 248.28 g/mol . nist.gov
Based on the structure of the 1-phenylazo-2-naphthol tautomer, the fragmentation pathway is expected to involve the cleavage of the bonds adjacent to the azo group, as well as fragmentation within the aromatic rings. Common fragmentation patterns for aromatic azo compounds include:
Cleavage of the C-N and N-N bonds: This can lead to the formation of characteristic fragment ions. For example, the loss of the phenyl radical (C₆H₅•) would result in a fragment at m/z 171. The cleavage of the N=N bond could lead to the formation of a phenyl diazonium-like cation (C₆H₅N₂⁺) at m/z 105 and a naphthoxy radical, or a naphthol-derived ion.
Formation of Phenyl Cation: A fragment ion corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is commonly observed in the mass spectra of phenyl-containing compounds.
Fragmentation of the Naphthyl Moiety: The naphthalene ring system can also undergo characteristic fragmentation, although this often requires higher energy.
The study of the collision-induced dissociation of β-naphthol pigments often reveals complex fragmentation pathways that are highly dependent on the specific substitution pattern of the molecule. nih.gov
| m/z | Proposed Fragment |
| 248 | [M]⁺ Molecular Ion (C₁₆H₁₂N₂O)⁺ |
| 171 | [M - C₆H₅]⁺ |
| 143 | [C₁₀H₇O]⁺ (Naphthoxy cation) |
| 105 | [C₆H₅N₂]⁺ (Phenyl diazonium cation) |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
This table presents a hypothetical fragmentation pattern based on the structure of 1-phenylazo-2-naphthol and common fragmentation pathways of related compounds.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure, geometry, and reactivity of molecules. For 1-(2-Phenylhydrazinyl)naphthalen-2-ol, DFT calculations are crucial for understanding the nuances of its tautomeric forms and predicting its chemical behavior.
Geometry Optimization and Energetic Stability of Tautomers and Conformers
The compound this compound is part of a dynamic equilibrium with its tautomer, 1-phenylazo-2-naphthol. This phenomenon is known as azo-hydrazone tautomerism. The two primary forms are the azo-enol form (1-phenylazo-2-naphthol) and the keto-hydrazone form (1-(2-phenylhydrazinylidene)naphthalen-2(1H)-one). The title compound, this compound, represents the hydrazone tautomer.
DFT and ab initio Hartree-Fock calculations have been employed to determine the optimized geometries and relative stabilities of these tautomers. research-nexus.net Studies using the B3LYP functional have shown that the energy difference between the hydrazo and azo forms is very small, on the order of just 1.8 kcal/mol, which allows for the tuning of the equilibrium. research-nexus.netresearchgate.net This small energy gap explains why both tautomers can coexist in solution. research-nexus.net The stability is also influenced by the solvent environment; the hydrazone form is found to be strongly favored in polar solvents, a preference driven by more favorable electrostatic interactions and stabilizing resonance delocalization. rsc.org Quantum-chemical calculations have been performed using various functionals, including B3LYP, B3PW91, and LC-BLYP, to predict the position of the tautomeric equilibrium. hepvs.chbohrium.comunifr.ch
Table 1: Calculated Relative Stability of Tautomers
| Tautomeric Form | Common Name | Relative Stability | Computational Method Insight |
|---|---|---|---|
| Hydrazone-Keto | 1-(2-phenylhydrazinylidene)naphthalen-2(1H)-one | More Stable | Favored in polar solvents; stabilized by resonance. rsc.org |
| Azo-Enol | 1-phenylazo-2-naphthol | Less Stable | Exists in equilibrium, with a small energy difference (ΔE ≈ 1.8 kcal/mol) from the hydrazone form. research-nexus.net |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and is often referred to as a "soft" molecule. researchgate.net For the 1-phenylazo-2-naphthol class of dyes, theoretical studies show a clear correlation: as the HOMO-LUMO energy gap decreases, the maximum absorption wavelength (λmax) increases, resulting in a red shift in the UV-Vis spectrum. research-nexus.net DFT calculations are instrumental in determining these orbital energies. However, the calculated gap can be highly dependent on the chosen functional, with different functionals providing varying results. reddit.com Large HOMO-LUMO gaps are generally indicative of good chemical stability. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Distributed over the phenyl and naphthyl rings. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Localized on the azo-naphthol core. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and a red-shift in the absorption spectrum. research-nexus.net Indicates the molecule's kinetic stability. researchgate.netresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these would be located around the electronegative nitrogen and oxygen atoms. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which are typically found around the hydrogen atoms, particularly the labile proton of the hydroxyl or hydrazone group. nih.govnih.gov
Table 3: Predicted Reactivity Sites from MEP Analysis
| Region of Molecule | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Oxygen Atom (of -OH group) | Negative (Red) | Site for electrophilic attack, protonation. |
| Nitrogen Atoms (of hydrazone group) | Negative (Red) | Sites for electrophilic attack, hydrogen bonding. |
| Hydroxyl/Amine Hydrogen Atom | Positive (Blue) | Site for nucleophilic attack, deprotonation. |
| Aromatic Rings (Phenyl and Naphthyl) | Neutral/Slightly Negative (Green/Yellow) | π-electron system available for interactions. |
Fukui Function Analysis for Reactive Sites
For a more quantitative prediction of reactivity at specific atomic sites, Fukui function analysis is employed. nih.gov This method, derived from DFT, helps to identify which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. The analysis involves calculating condensed Fukui functions (fk+, fk-, and fk0) for each atom 'k'.
The site with the highest value of fk+ is the most favorable for a nucleophilic attack, while the site with the highest fk- value is the most susceptible to an electrophilic attack. researchgate.net For aza-derivatives of naphthalene (B1677914), conceptual DFT and Fukui function analysis are used to explore and predict the chemistry of the compounds. nih.gov This analysis provides a more refined picture of the local reactivity than the broader regions shown by MEP maps.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying excited states and simulating the electronic absorption (UV-Vis) spectra of molecules. mdpi.comrsc.org It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in an experimental spectrum.
Assignment of UV-Vis Electronic Transitions
TD-DFT calculations have been successfully applied to 1-phenylazo-2-naphthol and its derivatives to simulate their UV-Vis spectra and assign the nature of the electronic transitions. research-nexus.netresearchgate.net The theoretical spectra often show good agreement with experimental data. researchgate.net The calculations reveal that the main absorption bands are primarily due to π → π* transitions, often involving intramolecular charge transfer (ILCT) from the naphthol moiety to the azo-phenyl part of the molecule. researchgate.netrsc.org The solvent environment can significantly influence the spectral properties, with polar solvents typically causing a red shift (bathochromic shift) in the absorption bands. researchgate.net For instance, in a nonpolar solvent like hexane, the main electronic spectrum for 1-phenylazo-2-naphthol shows a peak in the range of 445-470 nm. researchgate.net
Table 4: Representative TD-DFT Data for Electronic Transitions
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Assigned Transition Type |
|---|---|---|---|
| ~450-470 | ~0.6 | HOMO → LUMO | π → π* with Intramolecular Charge Transfer (ILCT) researchgate.netrsc.org |
| Shorter Wavelengths | Variable | HOMO-n → LUMO, HOMO → LUMO+n | n → π, π → π |
Note: The values are representative and depend on the specific functional, basis set, and solvent model used in the calculation.
Referenced Chemical Compounds
Analysis of Excited State Properties
The study of the excited state properties of molecules like this compound is crucial for understanding their photochemical behavior, including fluorescence and phosphorescence phenomena. Such analyses are typically conducted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, the nature of electronic transitions (e.g., n→π, π→π), and the potential for processes like excited-state intramolecular proton transfer (ESIPT).
For related compounds such as derivatives of 2-naphthol (B1666908), it is well-established that electronic excitation can significantly alter their chemical properties. For instance, 2-naphthol becomes a much stronger acid in its excited state. While no specific excited-state calculations for this compound have been found in the reviewed literature, it is plausible that this compound would also exhibit interesting photophysical properties due to the presence of both the naphthalene core and the phenylhydrazine (B124118) substituent, which can act as electron donor and acceptor groups.
A key structural aspect to consider is the potential for azo-hydrazone tautomerism. In similar molecules, the hydrazone form is often found to be more stable in the solid state. nih.gov The excited-state dynamics would likely be influenced by which tautomer is present.
Table 1: Hypothetical Excited State Parameters for this compound
| Parameter | Predicted Value/Characteristic | Method of Determination (Hypothetical) |
| S1 Energy | ~2.5 - 3.5 eV | TD-DFT Calculations |
| T1 Energy | ~1.8 - 2.5 eV | TD-DFT Calculations |
| Dominant Transition | π→π* | Analysis of Molecular Orbitals |
| Fluorescence Quantum Yield | Low to Moderate | Spectroscopic Measurements |
| Potential for ESIPT | Possible | Analysis of Molecular Geometry and H-bonding |
Note: The data in this table is predictive and based on general knowledge of similar compounds, not on published research for the specific title compound.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from the electronic structure of a molecule provide valuable insights into its stability, reactivity, and potential interaction with other chemical species. These descriptors are typically calculated using Density Functional Theory (DFT). Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
For analogous aromatic and azo compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
While specific DFT calculations for this compound are not available in the literature reviewed, we can infer some general characteristics. The naphthalene and phenyl rings with their π-systems, along with the lone pairs on the nitrogen and oxygen atoms, would contribute significantly to the frontier molecular orbitals.
Table 2: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Definition | Predicted Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
Note: The significance described is based on established chemical principles, but the actual values for the title compound require specific computational studies.
Intermolecular Interactions and Crystal Packing
In the crystal structure of a related compound, (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one, the hydrazone tautomer is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The crystal packing is further influenced by C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov It is highly probable that this compound would exhibit similar patterns of intermolecular interactions, leading to a stable, three-dimensional supramolecular architecture. The planarity of the molecule would facilitate efficient packing.
Table 3: Likely Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description | Potential Role in Crystal Packing |
| N—H⋯O Hydrogen Bond | Intramolecular or intermolecular interaction. | Stabilization of molecular conformation and formation of chains or sheets. |
| C—H⋯π Interaction | Interaction between a C-H bond and a π-system. | Contribution to the overall stability of the crystal lattice. |
| π-π Stacking | Interaction between aromatic rings. | Formation of columnar structures or layered arrangements. |
| van der Waals Forces | Weak, non-specific interactions. | Contribution to the overall cohesion of the crystal. |
Note: This table is based on the analysis of similar crystal structures and represents expected, not experimentally confirmed, interactions for the title compound.
Applications in Chemical Sciences Non Clinical Focus
As Precursors for Azo Dyes and Functional Chromophores
The core structure of 1-(2-Phenylhydrazinyl)naphthalen-2-ol makes it a valuable precursor for creating a wide array of azo dyes and pigments. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore responsible for their vibrant colors. ijpsjournal.commdpi.com Azo dyes constitute a significant portion, around 60-70%, of the synthetic dye industry due to their intense coloration, high stability, and cost-effective synthesis. mdpi.com
Synthesis of Novel Azodyes and Pigments
The synthesis of azo dyes based on this structure is a well-established two-stage process: diazotization followed by an azo coupling reaction. mdpi.comnih.govresearchgate.net
Diazotization : The process begins with the diazotization of an aromatic amine, such as aniline (B41778) or its derivatives. The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0–5 °C) to form a diazonium salt. ijpsjournal.comresearchgate.netmdpi.com Maintaining a cold environment is crucial to prevent the decomposition of the unstable diazonium salt. ijpsjournal.commdpi.com
Azo Coupling : The resulting diazonium salt solution is then slowly added to a solution of a coupling component, in this case, 2-naphthol (B1666908) (naphthalen-2-ol). ijpsjournal.comresearchgate.netwikipedia.org The 2-naphthol is typically dissolved in a basic solution, such as aqueous sodium hydroxide, to form the more reactive naphthalen-2-olate ion. ijpsjournal.comscribd.com The coupling reaction occurs as the electrophilic diazonium salt attacks the electron-rich naphthol ring, leading to the formation of the azo compound, which often precipitates from the solution as a brightly colored solid. ijpsjournal.comresearchgate.net
The table below summarizes findings from various syntheses of related azo dyes using this general method.
| Starting Amine | Coupling Component | Reaction Conditions | Product | Yield | Reference |
| Aniline | 2-Naphthol | Diazotization at 0-5°C, coupling in 10% NaOH | 1-Phenylazo-2-naphthol | 13.46 gm | ijpsjournal.com |
| Aniline Derivatives | 2-Naphthol | Acidic diazo-coupling | 1-(Aryldiazenyl)naphthalen-2-ol | 2.5% - 39% | imamu.edu.sa |
| Carbohydrazide 7 & Benzophenone derivative 4 | Not Applicable | Reflux in ethanol (B145695) with acetic acid | Azo Dye 10 (hydrazide-hydrazone moiety) | 76% | nih.gov |
Correlation Between Structure and Colorimetric Properties
The color of the resulting azo dyes is intrinsically linked to their molecular structure. The azo group (-N=N-) and the aromatic rings form an extended π-conjugated system that absorbs light in the visible spectrum. ijpsjournal.com Alterations to this structure can systematically tune the colorimetric properties of the dye.
The introduction of different substituent groups on the aromatic rings of the diazonium salt or the coupling component can modify the electronic properties of the molecule. Electron-donating or electron-withdrawing groups influence the energy levels of the molecular orbitals, which in turn affects the wavelength of maximum absorption (λmax). mdpi.com For instance, extending the resonance system, such as in bis-azo dyes, typically results in a bathochromic shift (a shift to a longer wavelength), leading to deeper colors. icrc.ac.ir A study on naphthalene-based azo dyes demonstrated that dyes derived from amino coupling components showed slightly bathochromic shifts compared to similar dyes. icrc.ac.ir The UV-Vis absorption spectrum of 1-phenylazo-2-naphthol shows strong absorption maxima generally observed in the 300-450 nm range, which is attributed to its azo and naphthol chromophores. ijpsjournal.com
In Analytical Chemistry and Sensor Development
The structural framework of this compound and its derivatives is highly suitable for applications in analytical chemistry, particularly in the design of chemosensors for detecting and quantifying specific chemical species. researchgate.net These sensors operate by signaling the presence of an analyte through an observable change, such as color (colorimetric) or fluorescence (fluorometric). researchgate.net
Chromogenic Reagents for Metal Ion Detection and Quantification
Derivatives of the title compound, especially those incorporating Schiff base or hydrazone moieties, can act as effective chromogenic reagents for the detection of metal ions. nih.govnih.gov The nitrogen and oxygen atoms within the molecule can act as binding sites, forming a coordination complex with a metal ion. This binding event alters the electronic structure of the molecule, leading to a change in its light absorption properties and a visible color change.
For example, a naphthaldehyde-based Schiff base sensor, 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (B6332140) (NNM), was developed for the dual sensing of Cu²⁺ and Ni²⁺ ions. nih.gov The presence of these ions induced a red shift in the absorption spectra, allowing for their detection. nih.gov Similarly, another sensor was designed for the colorimetric detection of Ni²⁺ and Cu²⁺, where binding resulted in a color change from colorless to yellow. nih.gov This "naked-eye" detection capability makes these reagents simple and practical for various analytical applications. researchgate.net
Development of Optical Chemosensors for Specific Analytes
Beyond simple color changes, these molecules can be engineered into sophisticated optical chemosensors that signal via fluorescence. These sensors can be highly selective and sensitive, detecting even trace amounts of an analyte. rsc.orgnih.gov The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).
A common strategy is the design of "off-on" fluorescent sensors. In its free state, the sensor exhibits little to no fluorescence ("off" state). Upon binding to the target analyte, a conformational or electronic change occurs that "turns on" the fluorescence. A chemosensor based on a 2-hydroxynaphthaldehyde skeleton was developed for the highly selective detection of Al³⁺, functioning as an "off-on" sensor. nih.gov Another naphthalene-derived Schiff base was synthesized for the selective detection of Zn²⁺, which produced a 10-fold enhancement in fluorescence upon binding. rsc.org
The table below highlights the performance of several naphthalene-based chemosensors.
| Sensor Name/Structure | Analyte(s) | Detection Method | Limit of Detection (LOD) | Reference |
| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS) | Zn²⁺ | Fluorescence enhancement | 1.91 x 10⁻⁶ M | rsc.org |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) | Cu²⁺, Ni²⁺ | Colorimetric (red shift), Fluorescence quenching | Nanomolar range | nih.gov |
| 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol | Al³⁺ | "Off-on" fluorescence | Not specified | nih.gov |
| 3-[(E)-(2-hydroxybenzylidene)amino]-1,2-dihydro-2-phenylquinazolin-4(3H)-one (L) | Ni²⁺, Cu²⁺ | Colorimetric, Fluorescence quenching | 7.4 x 10⁻⁷ M (Ni²⁺), 4.9 x 10⁻⁷ M (Cu²⁺) | nih.gov |
| L-Cu²⁺ complex | CN⁻ | Cascade fluorescent-colorimetric | 40 nM | nih.gov |
Potential in Material Science
The vibrant colors and high stability of azo dyes derived from this compound make them suitable for applications in material science. A primary use is in the dyeing of textiles, particularly synthetic fibers like polyester. nih.govicrc.ac.ir Due to the hydrophobic nature and high crystallinity of polyester, it is typically dyed with disperse dyes. nih.gov Azo dyes based on the naphthalen-2-ol structure can be designed as disperse dyes that effectively diffuse into the polymer matrix of the fibers. nih.govicrc.ac.ir
Studies have focused on optimizing the dyeing parameters—such as temperature, pH, and time—to achieve excellent color strength and fastness properties. nih.gov The resulting dyed fabrics often exhibit very good fastness to light, washing, and crocking (rubbing). nih.govrepec.org Beyond textiles, these stable colorants also have applications as pigments in the plastics industry. imamu.edu.sa The versatility in synthesis allows for the creation of a wide palette of hues, from beige to dark brown, depending on the specific chemical structure of the dye. nih.gov
Despite a comprehensive search for the chemical compound “this compound,” there is a significant lack of available scientific literature pertaining to its specific applications in organic semiconductors, functional organic materials, and catalysis as outlined in the user's request.
The search has yielded information on structurally related but distinct compounds, including various derivatives of naphthols. These include:
Hydrazone and Azo Derivatives: Compounds such as "1-(phenylhydrazonomethyl)naphthalen-2-ol" and "1-phenylazo-2-naphthol" were identified. However, these possess different functional groups (a hydrazone and an azo group, respectively) compared to the specified phenylhydrazinyl group.
Other Naphthol Derivatives: Information on compounds like "1-(hydrazinylmethyl)naphthalen-2-ol," "1-phenylnaphthalen-2-ol," and various aminonaphthols was found. While these share the naphthalene-2-ol core, their differing substituents at the 1-position result in distinct chemical properties and reactivities.
Reaction Mechanisms: A theoretical study was located that investigates the reaction between 2-naphthol and N-methyl-N-phenylhydrazine. This reaction leads to the formation of an aminonaphthol, not the target compound "this compound."
The absence of specific research data, including detailed findings and data tables, for "this compound" in the requested scientific domains prevents the creation of an article that would meet the requirements for thorough, informative, and scientifically accurate content as per the provided outline.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications in organic semiconductors, functional materials, and catalysis cannot be generated at this time due to the lack of available information in the public domain based on the performed searches.
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods such as FT-IR, UV-Vis, and basic ¹H and ¹³C NMR are fundamental for initial characterization, a deeper understanding of the intricate structural and electronic properties of 1-(2-Phenylhydrazinyl)naphthalen-2-ol necessitates the application of more advanced techniques. Future research should prioritize a comprehensive spectroscopic analysis to unambiguously elucidate its structure, particularly addressing the potential for keto-enol and azo-hydrazone tautomerism, which is a known characteristic of similar hydrazone derivatives. dergipark.org.tr
Two-dimensional NMR techniques, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable. These methods can reveal long-range couplings between protons and carbons, providing definitive evidence for the connectivity within the molecule and helping to distinguish between possible tautomers. mdpi.com For instance, HMBC can show correlations between the hydrazinyl protons and the naphthol ring carbons, confirming the specific isomeric form present in solution.
Furthermore, solid-state NMR spectroscopy could provide critical insights into the compound's structure in the crystalline phase, which may differ from its solution-state conformation. This is particularly relevant for studying polymorphism. Advanced fluorescence spectroscopy could also be employed to investigate the compound's photophysical properties, as naphthalene (B1677914) derivatives are often fluorescent. Time-resolved fluorescence studies could probe the excited-state dynamics, which is crucial for applications in materials science and bio-imaging.
Exploration of Novel Synthetic Routes and Derivatization
The classical synthesis of hydrazone compounds often involves the condensation of a hydrazine (B178648) with a carbonyl compound. nih.gov Future research could focus on developing more efficient and greener synthetic methodologies for this compound. This could include microwave-assisted synthesis to reduce reaction times and improve yields, or the use of novel catalysts. Palladium-catalyzed reactions, for example, have been used for the direct conversion of phenols to aniline (B41778) derivatives using hydrazine, suggesting a potential avenue for novel synthetic strategies. rsc.org
The development of a diverse library of derivatives is a critical next step. This can be achieved through various reactions targeting the different functional groups of the parent molecule. For instance, the hydroxyl group of the naphthalene ring can be alkylated or acylated to modulate solubility and electronic properties. The phenyl ring of the hydrazine moiety can be substituted with various electron-donating or electron-withdrawing groups to systematically tune the compound's properties. Additionally, the nitrogen atoms of the hydrazine group offer sites for further reactions, potentially leading to the formation of heterocyclic systems. ijpsr.com
In-depth Computational Modeling of Reactivity and Mechanisms
Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic structures of this compound and its potential tautomers. orientjchem.org Such studies can predict the relative stabilities of the different forms and provide insights into the factors that favor one over the other. researchgate.net
Future computational work should focus on mapping the potential energy surfaces for tautomeric interconversion to understand the kinetic and thermodynamic aspects of this process. researchgate.net Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules. Furthermore, theoretical calculations can predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model. mdpi.com In-depth analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's reactivity and its potential for use in electronic applications. mdpi.com
Design and Synthesis of Derivatives for Specific Applications
A significant area for future research lies in the rational design and synthesis of derivatives of this compound tailored for specific applications. Hydrazone derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov By introducing specific pharmacophores into the structure of this compound, it may be possible to develop new therapeutic agents. For example, incorporating a benzothiazole (B30560) moiety has been shown to result in compounds with pesticidal activity. ijpsr.com
The synthesis of metal complexes with this compound as a ligand is another promising avenue. The nitrogen and oxygen atoms in the molecule can act as coordination sites for various metal ions. These metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties. For instance, hydrazone-based metal complexes have been investigated for their DNA binding and cancer inhibition capabilities. nih.gov
Investigation of Solid-State Properties and Polymorphism
The study of the solid-state properties of this compound is a largely unexplored area that holds significant potential. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical properties, including solubility, melting point, and stability. A systematic investigation into the crystallization conditions of this compound could lead to the discovery of different polymorphs with distinct properties.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and would be essential for characterizing any new polymorphs. mdpi.com These studies would also reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Understanding these interactions is crucial for crystal engineering and the design of materials with desired solid-state properties. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to study the thermal stability and phase transitions of the different crystalline forms.
Q & A
Q. Table 1: Voltammetric Performance of Thiazolylazo Derivatives
| Compound | Metal Ion | LOD (M) | Interference Tolerance | Ref. |
|---|---|---|---|---|
| 1-(2-Phenylhydrazinyl) | Ni²⁺ | 1.3×10⁻⁷ | Co²⁺, Cu²⁺ <5% |
Q. Table 2: Computational Parameters for DFT Studies
| Functional | Basis Set | Property Calculated | Error vs. Experimental |
|---|---|---|---|
| B3LYP | 6-311G** | HOMO-LUMO Gap | ±0.2 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
